2,2-Diethoxy-1-(furan-2-yl)ethan-1-one
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Overview
Description
2,2-Diethoxy-1-(furan-2-yl)ethan-1-one is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an ethanone group substituted with two ethoxy groups
Preparation Methods
The synthesis of 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one typically involves the reaction of furan-2-carbaldehyde with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2,2-Diethoxy-1-(furan-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used for this purpose.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrochloric acid (HCl) can replace ethoxy groups with chlorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 results in the formation of alcohols.
Scientific Research Applications
2,2-Diethoxy-1-(furan-2-yl)ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic chemistry.
Materials Science: The compound can be used in the development of novel materials, such as polymers and resins, due to its unique structural properties.
Pharmaceuticals: It may be explored for potential pharmaceutical applications, including the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Biological Studies: The compound can be used in biological research to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one involves its interaction with molecular targets and pathways within a given system. The furan ring and ethanone group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For example, the compound may act as an electrophile in nucleophilic addition reactions, targeting nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar compounds to 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one include:
1-(Furan-2-yl)ethanone: This compound lacks the ethoxy groups and has different reactivity and applications.
2,2-Dimethoxy-1-(furan-2-yl)ethan-1-one: Similar in structure but with methoxy groups instead of ethoxy groups, leading to variations in chemical properties and reactivity.
2,2-Diethoxy-1-(thiophen-2-yl)ethan-1-one: Contains a thiophene ring instead of a furan ring, resulting in different electronic and steric effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2,2-diethoxy-1-(furan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-3-12-10(13-4-2)9(11)8-6-5-7-14-8/h5-7,10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFLPRWDUNXRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C1=CC=CO1)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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